molecular formula C4H8ClO3P B1583957 (4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide CAS No. 89104-48-3

(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide

Cat. No.: B1583957
CAS No.: 89104-48-3
M. Wt: 170.53 g/mol
InChI Key: NWEOITOLZSNNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide is a phosphorus-containing heterocyclic compound It is characterized by the presence of a stereogenic phosphorus atom, which contributes to its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide typically involves the reaction of a suitable precursor with a chlorinating agent under controlled conditions. One common method involves the reaction of a phosphorus-containing diol with thionyl chloride, resulting in the formation of the desired dioxaphospholane ring structure. The reaction is usually carried out in an inert solvent such as dichloromethane, at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new phosphorus-containing compounds.

    Oxidation Reactions: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine, under mild conditions.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Formation of new phosphorus-nitrogen or phosphorus-oxygen bonds.

    Oxidation Reactions: Formation of phosphoric acid derivatives.

    Reduction Reactions: Formation of phosphine derivatives.

Scientific Research Applications

(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis, particularly in the formation of chiral ligands for catalysis.

    Biology: Investigated for its potential use in the synthesis of biologically active phosphorus-containing compounds.

    Medicine: Explored for its potential in drug development, particularly in the design of phosphorus-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of (4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide involves its ability to act as a chiral ligand, facilitating asymmetric catalysis. The stereogenic phosphorus atom plays a crucial role in inducing chirality in the reaction products. The compound can coordinate with metal centers, forming complexes that catalyze various chemical transformations with high enantioselectivity.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5R)-4,5-Dicyclohexyl-1,3,2-dioxathiolane 2-oxide
  • (4R)-4-[(4R,5R)-5-(Dimethoxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2-oxide

Uniqueness

(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide is unique due to its specific stereochemistry and the presence of a chlorine atom, which allows for a wide range of chemical modifications. Its ability to act as a chiral ligand in asymmetric catalysis sets it apart from other similar compounds, making it a valuable tool in synthetic chemistry.

Properties

IUPAC Name

2-chloro-4,5-dimethyl-1,3,2λ5-dioxaphospholane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClO3P/c1-3-4(2)8-9(5,6)7-3/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEOITOLZSNNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OP(=O)(O1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337296
Record name 2-Chloro-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89104-48-3
Record name 2-Chloro-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide
Reactant of Route 2
Reactant of Route 2
(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide
Reactant of Route 3
(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide
Reactant of Route 4
(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide
Reactant of Route 5
(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide
Reactant of Route 6
(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.